molecular formula C21H22N4O3S2 B3295948 N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide CAS No. 891098-15-0

N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B3295948
CAS No.: 891098-15-0
M. Wt: 442.6 g/mol
InChI Key: KMSYUWUPRIVSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core, substituted at position 2 with a 4-methoxyphenyl group and at position 6 with an ethyl sulfonamide chain bearing 2,5-dimethylbenzene.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-14-4-5-15(2)19(12-14)30(26,27)22-11-10-17-13-29-21-23-20(24-25(17)21)16-6-8-18(28-3)9-7-16/h4-9,12-13,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSYUWUPRIVSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolo-thiazole ring system and subsequent functionalization to introduce the sulfonamide group. Common reagents used in these reactions include various sulfonyl chlorides, amines, and coupling agents under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The reaction conditions are carefully monitored and adjusted to maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups .

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Triazole/Thiazole Core Modifications
  • Triazolo[3,2-b]benzothiazoles (): These compounds replace the thiazole ring with a benzothiazole fused system. Substituents like methylthio (e.g., compound 7a) or methoxy groups (e.g., 7b) alter electronic properties and solubility.
  • 1,2,4-Triazole-3-thiones (): Compounds [7–9] feature a triazole ring with a thione group (C=S) at position 3. The target compound’s triazolo-thiazole core lacks this thione but includes a sulfonamide group, which may enhance hydrogen-bonding capacity .
Substituent Effects
  • 4-Methoxyphenyl vs.
  • Sulfonamide Linkage: The ethyl sulfonamide chain in the target compound contrasts with sulfonylurea herbicides (, e.g., metsulfuron-methyl). While both contain sulfonamide groups, the target’s triazolo-thiazole core likely directs it toward non-herbicidal applications, such as neuroprotection (inferred from ) .
Spectroscopic Confirmation
  • IR Spectroscopy : The absence of C=O (~1663–1682 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) in ’s triazole-3-thiones contrast with the target compound’s expected IR profile, where sulfonamide S=O stretches (~1350–1150 cm⁻¹) would dominate .
  • NMR : The 2,5-dimethylbenzene sulfonamide in the target compound would show distinct aromatic proton splitting patterns compared to halogenated analogs in .
Neuroprotective Potential

suggests triazolobenzothiazoles are evaluated as neuroprotective agents. The target compound’s sulfonamide group may enhance blood-brain barrier penetration compared to methylthio substituents in ’s compounds .

Solubility and Reactivity
  • The 4-methoxyphenyl group improves aqueous solubility relative to ’s halogenated derivatives.

Data Table: Key Comparisons

Property Target Compound : Triazole-3-thiones [7–9] : Triazolobenzothiazoles [7a–b] : Sulfonylureas
Core Structure [1,2,4]Triazolo[3,2-b][1,3]thiazole 1,2,4-Triazole-3-thione [1,2,4]Triazolo[3,2-b]benzothiazole 1,3,5-Triazine
Key Substituents 4-Methoxyphenyl, ethyl sulfonamide Halogenated phenyl, thione (C=S) Methylthio, methoxy Sulfonylurea, methoxy/methyl
Synthetic Method Likely S-alkylation of triazole Cyclization of hydrazinecarbothioamides Photolysis of sulfilimines Condensation reactions
IR Signature S=O (sulfonamide) ~1350–1150 cm⁻¹ C=S ~1247–1255 cm⁻¹ C-S ~700–600 cm⁻¹ S=O ~1150–1250 cm⁻¹
Potential Application Neuroprotection (inferred) Not specified Neuroprotection (explicit) Herbicides

Biological Activity

N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound is characterized by the presence of a triazolo-thiazole moiety , which is known for its potential pharmacological applications. The unique structure includes multiple functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can lead to therapeutic effects in various disease states.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways critical for cellular functions.
  • Influence on Cellular Pathways : The compound can affect pathways involved in cell proliferation, apoptosis, and inflammation, making it a candidate for anti-inflammatory and anticancer therapies.

Antimicrobial Activity

Research indicates that compounds with a similar triazole-thiazole structure exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds within this class have shown effectiveness against various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A study reported minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant strains .
  • Antifungal Activity : Some derivatives have demonstrated antifungal properties against pathogens like Candida albicans and Aspergillus fumigatus, highlighting the triazole's role in disrupting fungal cell membrane integrity .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. The triazole scaffold has been associated with:

  • Inhibition of Tumor Growth : Research has shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanistic Insights : Molecular docking studies indicate potential interactions with targets involved in cancer progression, including kinases and transcription factors .

Synthesis and Evaluation

A significant study focused on synthesizing various triazole-thiazole derivatives and evaluating their biological activities. The synthesized compounds were tested for:

  • Antimicrobial Efficacy : Compounds were evaluated against a panel of bacterial strains with promising results indicating high potency against both Gram-positive and Gram-negative bacteria .
  • Cell Viability Assays : In vitro assays demonstrated that certain derivatives could reduce cell viability in cancer cell lines significantly compared to controls.
CompoundMIC (μg/mL)Cancer Cell Line% Inhibition
Compound A0.125MCF-770%
Compound B0.250A54965%
Compound C0.500HeLa80%

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1: Formation of the triazole-thiazole core via cyclization reactions, often using substituted hydrazines and thioamides under reflux conditions.
  • Step 2: Introduction of the sulfonamide group via nucleophilic substitution or coupling reactions.
  • Step 3: Final functionalization (e.g., methoxy group attachment) using alkylation or aryl halide coupling. Optimization strategies:
  • Catalyst-free one-pot reactions (e.g., ) improve efficiency by reducing purification steps.

  • Solvent polarity (e.g., THF vs. ethanol) and temperature (80–120°C) critically affect intermediate stability.

  • Yield vs. purity trade-offs : Higher temperatures may increase yield but risk side reactions (e.g., reports 66–99% yields depending on step).

    Table 1: Comparison of Synthetic Routes

    StepReagents/ConditionsYield (%)Purity (HPLC)Reference
    Core FormationHydrazine hydrate, CS₂, KOH/EtOH68≥95%
    Sulfonamide CouplingDCC, DMAP, DCM7392%

Q. What characterization techniques are essential for confirming structure and purity?

Methodological Answer: A tiered analytical approach is recommended:

  • Primary Confirmation:
  • ¹H/¹³C NMR to verify substituent integration and regiochemistry (e.g., methoxy proton signals at δ 3.8–4.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ matching theoretical m/z).
    • Purity Assessment:
  • HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to quantify impurities (<2% threshold).
  • Elemental Analysis for C, H, N, S concordance (±0.4% theoretical).
    • Advanced Cross-Check:
  • X-ray crystallography (if crystalline) resolves stereochemical ambiguities (e.g., used single-crystal XRD for a related triazole-thiadiazole) .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

Methodological Answer: Structure-Activity Relationship (SAR) studies should systematically alter:

  • Methoxy Position: Para-substitution (4-methoxyphenyl) enhances metabolic stability vs. ortho/meta ().
  • Sulfonamide Group: Dimethyl substitution (N,N-dimethyl) increases lipophilicity, impacting membrane permeability.
  • Triazole-Thiazole Core: Electron-withdrawing groups (e.g., fluoro) modulate target binding (). Experimental Workflow:
  • Synthesize analogs with controlled substituent changes.
  • Test in vitro (e.g., enzyme inhibition, cytotoxicity) and correlate with logP/pKa values () .

Q. What are the standard protocols for evaluating in vitro biological activity?

Methodological Answer:

  • Target Identification: Use kinase profiling panels or receptor-binding assays (e.g., SPR, fluorescence polarization).
  • Cytotoxicity Screening: MTT/WST-1 assays (48–72 hr exposure, IC₅₀ calculation).
  • Dose-Response Curves: 3–5 technical replicates, nonlinear regression for EC₅₀/IC₅₀ ( used this for amide derivatives) .
  • Positive Controls: Compare to reference inhibitors (e.g., doxorubicin for cytotoxicity).

Q. How can solubility and stability be improved for in vivo studies?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PEG-400/saline mixtures (≤10% DMSO to avoid toxicity).
  • pH Adjustment: Buffered solutions (pH 7.4) for sulfonamide stability.
  • Prodrug Strategies: Esterification of polar groups (e.g., methoxy to acetate) for enhanced absorption.

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve conflicting data on reaction intermediates?

Methodological Answer:

  • Contradiction Scenario: Discrepancies in intermediate yields (e.g., reports 66% for hydrazine derivatives vs. 73% in ).
  • Resolution Workflow:

Real-Time Monitoring: Use in situ FTIR or Raman spectroscopy to track reaction progress.

LC-MS/MS identifies side products (e.g., oxidation byproducts from mercaptoacetic acid in ).

Isotopic Labeling: ¹³C/²H tracers clarify mechanistic pathways (e.g., cyclization vs. dimerization).

Q. What experimental designs address multi-target interactions in pharmacological studies?

Methodological Answer:

  • Network Pharmacology: Combine transcriptomics (RNA-seq) and molecular docking to predict off-target effects.
  • Selectivity Profiling: Use broad-spectrum kinase/GPCR panels (’s compound interacted with EGFR and VEGFR2) .
  • CRISPR-Cas9 Knockout Models: Validate target specificity in isogenic cell lines.

Q. How can environmental impact assessments guide sustainable synthesis?

Methodological Answer:

  • Green Chemistry Metrics: Calculate E-factor (waste per product gram) and PMI (Process Mass Intensity).
  • Solvent Substitution: Replace DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF.
  • Biodegradation Studies: Follow OECD 301F protocol to assess persistence ( ’s INCHEMBIOL project framework) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline NIR for real-time purity monitoring.
  • Design of Experiments (DoE): Use factorial designs to optimize temperature, stoichiometry, and mixing rates.
  • Crystallization Control: Seed crystals and controlled cooling rates ensure polymorph consistency (’s emphasis on pH/temperature) .

Q. How do computational models enhance SAR predictions for this compound?

Methodological Answer:

  • 3D-QSAR: CoMFA/CoMSIA models using aligned analogs (e.g., ’s triazolopyrazine derivatives).
  • Molecular Dynamics (MD): Simulate binding to flexible targets (e.g., kinases) over 100+ ns trajectories.
  • ADMET Prediction: SwissADME or pkCSM tools forecast bioavailability/toxicity early in design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide
Reactant of Route 2
N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.